molecular formula C12H16O3 B017481 (S)-Ethyl 2-hydroxy-4-phenylbutanoate CAS No. 125639-64-7

(S)-Ethyl 2-hydroxy-4-phenylbutanoate

Cat. No. B017481
M. Wt: 208.25 g/mol
InChI Key: ZJYKSSGYDPNKQS-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate can be achieved through multiple routes, including the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, which yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is sensitive to reaction conditions, such as temperature, and involves a sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008). Another approach involves the microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor, producing (R)-EHPB with high enantiomeric excess and yield (Oda, Inada, Kobayashi, & Ohta, 1998).

Molecular Structure Analysis

The molecular structure of (S)-Ethyl 2-hydroxy-4-phenylbutanoate is characterized by its chiral center, which is crucial for its biological activity and interaction with other molecules. The stereochemistry of this compound is essential for its application in the synthesis of chiral drugs. Detailed molecular structure analysis is typically performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography, although specific studies on this compound's structure analysis were not directly found in the search.

Chemical Reactions and Properties

(S)-Ethyl 2-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including hydrolysis, to yield 2-hydroxy-4-phenylbutyric acid. Its chemical properties are influenced by its functional groups, such as the hydroxy and ester groups, which participate in reactions like esterification and oxidation. The compound's reactivity and interactions with catalysts and reagents are central to its application in synthesis processes (Meng, Zhu, & Zhang, 2008).

Scientific Research Applications

Biocatalysis

  • Summary of the Application : (S)-Ethyl 2-hydroxy-4-phenylbutanoate is used in the field of biocatalysis, specifically in the process of deracemisation of α-hydroxy esters . This compound is prepared from the racemate through a high-yield biocatalytic deracemisation process .

Lipolytic Enzymes from Bacteria

  • Summary of the Application : An esterase of B. subtilis strain RRL BB1 enantioselectively hydrolyzed racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer . This serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .

ACE Inhibitors Precursor

  • Summary of the Application : ®-2-hydroxy-4-phenylbutanoate esters, which can be derived from (S)-Ethyl 2-hydroxy-4-phenylbutanoate, are used as precursors in the synthesis of ACE inhibitors .

Synthesis of Chiral Compounds

  • Summary of the Application : (S)-Ethyl 2-hydroxy-4-phenylbutanoate can be used in the synthesis of chiral compounds .

Synthesis of Angiotensin-Converting Enzymes (ACE) Inhibitors

  • Summary of the Application : (S)-Ethyl 2-hydroxy-4-phenylbutanoate serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .

Safety And Hazards

The safety information for “(S)-Ethyl 2-hydroxy-4-phenylbutanoate” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P362+P364-P332+P313 .

properties

IUPAC Name

ethyl (2S)-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450893
Record name (S)-Ethyl 2-hydroxy-4-phenylbutanoate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-hydroxy-4-phenylbutanoate

CAS RN

125639-64-7
Record name Ethyl 2-hydroxy-4-phenylbutyrate, (2S)-
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Record name (S)-Ethyl 2-hydroxy-4-phenylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-(S)-2-hydroxy-4-phenylbutyrate
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Record name ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)-
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Synthesis routes and methods I

Procedure details

A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer, an electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 450 ml of deionized water, 50 ml of 0.05M aqueous phosphate buffer (pH 7.0) and 52.0 g of racemic ethyl 2-hydroxy-4-phenylbutanoate. The mixture was stirred for several minutes to make certain that the pH remained constant at 7.0. Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added and the hydrolysis was allowed to proceed at pH 7.0 and room temperature, with stirring. The pH was kept constant by adding 1.0N aqueous sodium hydroxide solution via the peristaltic pump, which was activated by the pH control unit. The reaction was discontinued at 50% conversion when 125 ml of 1.0N aqueous sodium hydroxide solution had been added (at the 24 hour mark). The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. under 70 mm Hg of vacuum, to provide 25.3 g of ethyl (2R)-2-hydroxy-4-phenylbutanoate (48.5% yield; 97% of theory), which was 91% enantiomerically pure (α)D25 -7.8° (c 1.0, EtOH). The aqueous layer was acidified to pH 2 with 3N hydrochloric acid and extracted with 3×200 ml of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. and 70 mm Hg to give 20.8 g of (2S)-2-hydroxy-4-phenylbutanoic acid (46% yield; 92% of theory), which was 90.8% enantiomerically pure. (α)D25 +7.6° (c 1.0, EtOH), m.p. 109°-110° C.
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Synthesis routes and methods II

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Ethyl 2-hydroxy-4-phenylbutanoate
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Citations

For This Compound
37
Citations
A Chadha, B Baskar - Tetrahedron: Asymmetry, 2002 - Elsevier
Biocatalytic deracemisaton of the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid gives the (S)-enantiomer exclusively in >99% ee and 85–90% yield. Ethyl and methyl esters of …
Number of citations: 76 www.sciencedirect.com
P Sharma, RK Sharma - ChemistrySelect, 2017 - Wiley Online Library
The present study highlights platinum nanoparticles incorporated chiral polyamide for asymmetric hydrogenation of carbonyl group. Chiral polyamides are synthesized from chiral …
GV Dhoke, Y Ensari, DY Hacibaloglu, A Gärtner… - …, 2020 - Wiley Online Library
The zinc‐dependent medium‐chain alcohol dehydrogenase from Rhodococcus erythropolis (ReADH) is one of the most versatile biocatalysts for the stereoselective reduction of …
MA Jackson, DP Labeda, LA Becker - Enzyme and microbial technology, 1995 - Elsevier
An assay regimen for the detection of enantioselective esterase activity in bacteria and yeasts is described. This program was used to screen 167 culture collection strains and soil …
Number of citations: 23 www.sciencedirect.com
S Sudhakara, C Ramakrishnan, MM Gromiha… - Catalysis Science & …, 2020 - pubs.rsc.org
Two representative substrates, a ketone 2-hydroxyacetophenone (2HAP) and an α-ketoester ethyl-2-oxo-4-phenylbutanoate (EOPB) are reduced by a purified (S)-specific carbonyl …
Number of citations: 4 pubs.rsc.org
TB Li, FJ Zhao, Z Liu, Y Jin, Y Liu, XQ Pei… - Enzyme and microbial …, 2019 - Elsevier
ChKRED20 is a robust NADH-dependent ketoreductase identified from the genome of Chryseobacterium sp. CA49 that can use 2-propanol as the ultimate reducing agent. The wild-…
Number of citations: 13 www.sciencedirect.com
S Sudhakara, A Chadha - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Candida parapsilosis ATCC 7330, a rich source of highly stereospecific oxidoreductases, catalyzes oxidation–reduction of a plethora of compounds yielding industrially important …
Number of citations: 14 pubs.rsc.org
GW Zheng, Y Ni, JH Xu - Applied Biocatalysis: From …, 2016 - Wiley Online Library
Recently, key advances in molecular biology and protein engineering techniques have yielded more practical biocatalytic processes for the synthesis of chiral alcohols. This chapter …
Number of citations: 3 onlinelibrary.wiley.com
J Pinto, A Chadha, SN Gummadi - Biocatalysis and Agricultural …, 2022 - Elsevier
Biocatalytic reduction catalysed by alcohol dehydrogenases is a valuable tool for asymmetric synthesis of chiral alcohols. This study reports the broad substrate specificity of NADH …
Number of citations: 2 www.sciencedirect.com
G de Gonzalo - Biocatalysis and Biotransformation, 2022 - Taylor & Francis
The search for novel reaction media with environmental friendly properties is an area of great interest in enzyme catalysis. Water is the medium of biocatalysed processes, but due to its …
Number of citations: 14 www.tandfonline.com

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